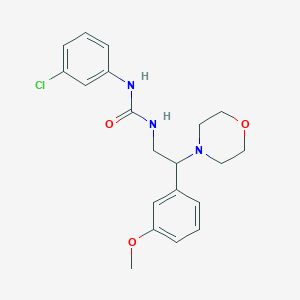
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea, also known as CPM-EU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This urea derivative exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Scientific Research Applications
Herbicide and Pesticide Research
- The degradation and environmental behavior of urea-based herbicides, including their photodegradation and hydrolysis in water, have been investigated to understand their persistence and impact on ecosystems. Studies on substituted urea herbicides, such as diuron and linuron, reveal their degradation pathways, which involve microbial action leading to minimal accumulation of phytotoxic residues in soils. These findings contribute to assessing the environmental safety and efficacy of such herbicides for weed control in agricultural settings (Gatidou & Iatrou, 2011).
Anticancer Research
- Novel urea derivatives have been identified as potential anticancer agents due to their ability to inhibit translation initiation, a critical process for cancer cell proliferation. Research on symmetrical and non-symmetrical N,N'-diarylureas demonstrates their potential in activating eIF2α kinase, reducing cancer cell proliferation, and inducing stress response pathways. These compounds highlight the therapeutic potential of targeting protein synthesis in cancer treatment (Denoyelle et al., 2012).
Material Science and Optical Applications
- The development of materials with novel optical properties, such as nonlinear optical (NLO) parameters, is crucial for advancing photonic technologies. Research into bis-chalcone derivatives demonstrates their potential in enhancing second harmonic generation (SHG) efficiency and third-order nonlinear optical properties. These findings are instrumental for the creation of new optical limiting materials and contribute to the development of advanced photonic devices (Shettigar et al., 2006).
Environmental Science
- Understanding the environmental impact of chemical compounds, including their toxicity to aquatic organisms and potential for bioaccumulation, is essential for environmental protection. Assessments using bioassays with Lemna minor and Vibrio fischeri provide insights into the single and joint toxicity of phenylurea herbicides, informing regulatory decisions and environmental risk assessments (Gatidou, Stasinakis, & Iatrou, 2015).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-7-2-4-15(12-18)19(24-8-10-27-11-9-24)14-22-20(25)23-17-6-3-5-16(21)13-17/h2-7,12-13,19H,8-11,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOUXLBNTIYZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=CC(=CC=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

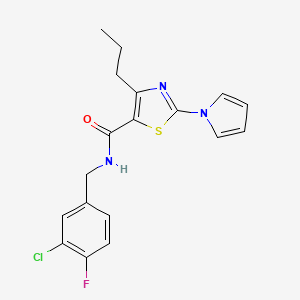
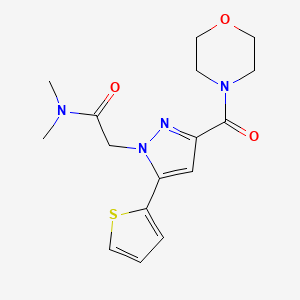
![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)
![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)
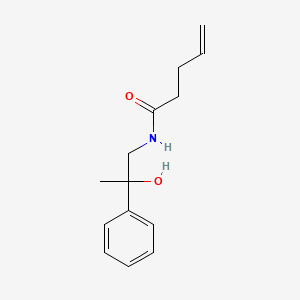
![N-(2-chlorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2439057.png)
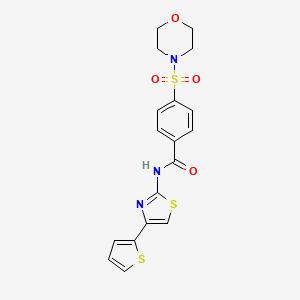
![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)
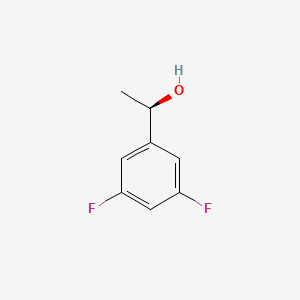

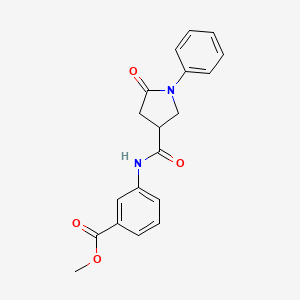
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2439072.png)
![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)